molecular formula C6H9Cl2NS B6203279 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1782629-35-9

1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B6203279
CAS RN: 1782629-35-9
M. Wt: 198.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride, also known as CTEA-HCl, is an organochlorine compound that is used in scientific research applications. CTEA-HCl is a synthetic derivative of thiophene, a heterocyclic compound composed of a five-membered ring of carbon and sulfur atoms. It is a colorless solid that is soluble in a variety of organic solvents. CTEA-HCl is a useful reagent in the synthesis of other compounds, and has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, as well as the effects of various drugs on the central nervous system. It has also been used to study the binding of various compounds to proteins, and to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

The exact mechanism of action for 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is not known. However, it is believed to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor. It has also been suggested that 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride may act as an antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant activity, to reduce anxiety, and to decrease the activity of certain enzymes. It has also been shown to increase the activity of certain enzymes, as well as to increase the release of certain hormones.

Advantages and Limitations for Lab Experiments

1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and easy to prepare, and is soluble in a variety of organic solvents. It is also relatively non-toxic, and has a low potential for skin irritation. However, it is important to note that 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a synthetic compound and may have unknown effects on the body. Additionally, its effects may vary depending on the concentration and duration of exposure.

Future Directions

There are a number of potential future directions for research involving 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride. These include further exploration of its effects on the central nervous system, as well as further exploration of its effects on the cardiovascular system. Additionally, further research could be conducted to investigate the potential use of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride in the treatment of various conditions, such as anxiety and depression. Finally, further research could be conducted to explore the potential use of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride in the synthesis of other compounds.

Synthesis Methods

1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride can be synthesized by the reaction of 1-(5-chlorothiophen-2-yl)ethan-1-amine with hydrochloric acid. This reaction is typically conducted at room temperature and produces a white solid. The product is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of 5-chlorothiophene-2-carboxylic acid with ethylenediamine, followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "5-chlorothiophene-2-carboxylic acid", "ethylenediamine", "sodium triacetoxyborohydride", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 5-chlorothiophene-2-carboxylic acid is reacted with ethylenediamine in the presence of hydrochloric acid to form the corresponding imine.", "Step 2: The imine is reduced using sodium triacetoxyborohydride to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid in diethyl ether to form the hydrochloride salt of the target compound, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride." ] }

CAS RN

1782629-35-9

Product Name

1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Molecular Formula

C6H9Cl2NS

Molecular Weight

198.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.